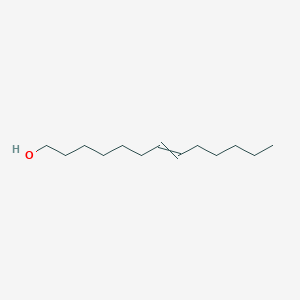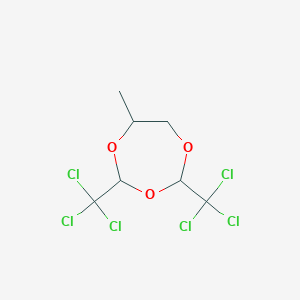
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane is a chemical compound known for its unique structure and properties This compound features a trioxepane ring, which is a seven-membered ring containing three oxygen atoms
Preparation Methods
The synthesis of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane typically involves the condensation of p-cresotic acid and chloral hydrate in the presence of concentrated sulfuric acid . This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent cyclization.
Chemical Reactions Analysis
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups into less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into other molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane involves its interaction with various molecular targets. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological research to study and manipulate molecular pathways.
Comparison with Similar Compounds
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane can be compared with other similar compounds, such as:
6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine: This compound has a similar structure but features a benzodioxine ring instead of a trioxepane ring.
6-Methyl-2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-8-amine:
The uniqueness of this compound lies in its trioxepane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
63978-64-3 |
|---|---|
Molecular Formula |
C7H8Cl6O3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
6-methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane |
InChI |
InChI=1S/C7H8Cl6O3/c1-3-2-14-4(6(8,9)10)16-5(15-3)7(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
YCVQMQUVPRRJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


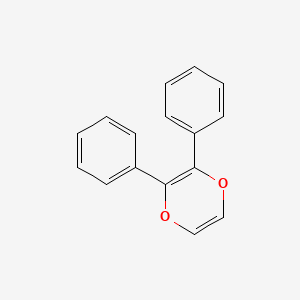
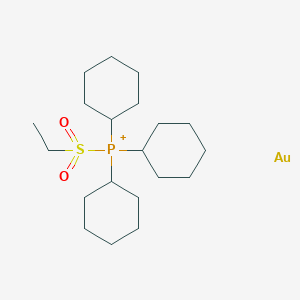

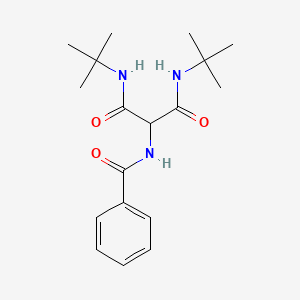
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)

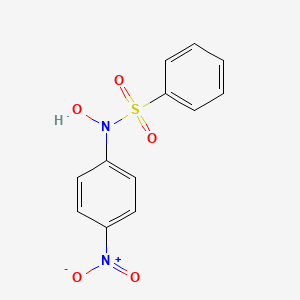
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)

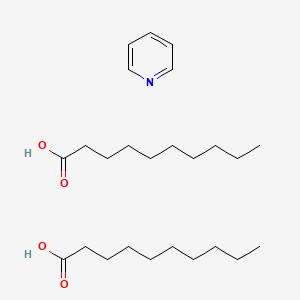
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
